molecular formula C12H9Cl2N3O3 B5346474 4-CHLORO-1-(2-CHLORO-5-NITROBENZOYL)-3,5-DIMETHYLPYRAZOLE

4-CHLORO-1-(2-CHLORO-5-NITROBENZOYL)-3,5-DIMETHYLPYRAZOLE

Cat. No.: B5346474
M. Wt: 314.12 g/mol
InChI Key: ZSSMDYHFICQJHR-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole is a synthetic organic compound characterized by its unique chemical structure. It contains a pyrazole ring substituted with chloro, nitro, and benzoyl groups, making it a compound of interest in various chemical and industrial applications.

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-6-11(14)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMDYHFICQJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Nitration: The nitration of 2-chlorobenzoyl chloride to introduce the nitro group.

    Chlorination: Chlorination of the nitrated product to obtain 2-chloro-5-nitrobenzoyl chloride.

    Pyrazole Formation: Reaction of 2-chloro-5-nitrobenzoyl chloride with 3,5-dimethylpyrazole under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to avoid side reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydroxyl Derivatives: Oxidation of the methyl groups can produce hydroxyl derivatives.

Scientific Research Applications

4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole: shares similarities with other nitrobenzoyl-substituted pyrazoles.

    2-chloro-5-nitrobenzoyl chloride: A precursor in the synthesis of the compound.

    3,5-dimethylpyrazole: The pyrazole ring component.

Uniqueness

  • The combination of chloro, nitro, and benzoyl groups on the pyrazole ring makes this compound unique in its reactivity and potential applications.
  • Its specific substitution pattern provides distinct chemical and biological properties compared to other similar compounds.

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